Cotinine

Beschreibung

Cotinine has been reported in Haloxylon persicum and Nicotiana tabacum with data available.

This compound is the major metabolite of nicotine.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Quantitatively, the most important metabolite of nicotine in most mammalian species is this compound. In humans, about 70 to 80% of nicotine is converted to this compound. This transformation involves two steps. The first is mediated by a cytochrome P450 system (mainly CYP2A6 and CYP2B6) to produce nicotine iminium ion. The second step is catalyzed by aldehyde oxidase (AOX). A number of this compound metabolites have also been structurally characterized. Indeed, it appears that most of the reported urinary metabolites of nicotine are derived from this compound.

The N-glucuronide conjugate of this compound is a major urinary metabolite of NICOTINE. It thus serves as a biomarker of exposure to tobacco SMOKING. It has CNS stimulating properties.

See also: this compound Fumarate (active moiety of).

Eigenschaften

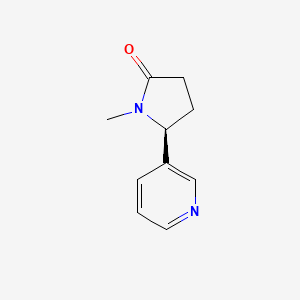

IUPAC Name |

(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047576 | |

| Record name | Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

210-211 °C at 6 mm Hg | |

| Record name | Cotinine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous oil | |

CAS No. |

486-56-6 | |

| Record name | Cotinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cotinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cotinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COTININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5161X06LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cotinine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Crossroads of Exposure: An In-depth Technical Guide to Cotinine Metabolism and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotinine, the primary proximate metabolite of nicotine, stands as a critical biomarker in tobacco exposure assessment and a molecule of growing interest in neuropharmacology. Its longer half-life compared to nicotine and stable plasma concentrations make it an invaluable tool for quantifying nicotine intake from tobacco products and environmental smoke exposure. Understanding the intricacies of this compound's metabolic pathways and pharmacokinetic profile is paramount for researchers in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound metabolism and pharmacokinetics, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes.

This compound Metabolism: A Multi-Step Biotransformation

The metabolic journey of this compound begins with the oxidation of nicotine, primarily mediated by the cytochrome P450 enzyme system, with CYP2A6 being the principal catalyst.[1][2] This initial conversion is a critical determinant of nicotine's clearance rate and, consequently, smoking behavior.

From Nicotine to this compound

Approximately 70-80% of nicotine is converted to this compound in most individuals.[2] This biotransformation is a two-step process. Initially, CYP2A6 catalyzes the 5'-oxidation of nicotine to form a transient intermediate, nicotine-Δ1'(5')-iminium ion. This intermediate is then further oxidized to this compound, a reaction that can be catalyzed by cytosolic aldehyde oxidase.[3]

Further Metabolism of this compound

This compound itself undergoes extensive metabolism, primarily to trans-3'-hydroxythis compound (3-HC).[4][5] This reaction is also predominantly catalyzed by CYP2A6.[6][7] 3-HC is the most abundant urinary metabolite of nicotine and serves as another important biomarker.[8]

Beyond 3-HC, this compound is also metabolized to a lesser extent into other compounds, including this compound N-oxide and northis compound.[6] A significant pathway for the elimination of both this compound and its metabolites is glucuronidation, a Phase II metabolic reaction that increases water solubility and facilitates renal excretion.[8][9] UGT2B10 is a key enzyme involved in the N-glucuronidation of this compound.[9]

Figure 1: Major metabolic pathways of this compound.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its relatively long half-life, which contributes to its utility as a biomarker of nicotine exposure.

Key Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound from various research studies.

| Parameter | Value | Population | Reference |

| Half-life (t½) | 15-40 hours | General | [10] |

| ~20 hours | General | [11] | |

| 21.3 hours | Abstinent female smokers | [12] | |

| 12.2 hours | Male non-smokers (IV admin) | ||

| 16-19 hours | Non-smokers and occasional smokers | [1] | |

| Clearance (CL) | 19-75 mL/min | General | |

| 3.64 L/h | Male non-smokers (IV admin) | [13] | |

| 60 ± 12 mL/min (metabolic) | Habitual smokers | [9] | |

| 12 ± 5 mL/min (renal) | Habitual smokers | [9] | |

| Volume of Distribution (Vd) | 56.5 L | Male non-smokers (IV admin) | [13] |

| 88 ± 17 L | Habitual smokers | [9] | |

| 0.87 L/kg | Male smokers (for 3-HC) | [4] | |

| Bioavailability (Oral) | >95% | Healthy volunteers |

Table 1: Pharmacokinetic Parameters of this compound in Humans

Factors Influencing this compound Pharmacokinetics

A multitude of factors can influence the metabolism and clearance of this compound, leading to significant inter-individual variability.

-

Genetic Factors: Genetic polymorphisms in the CYP2A6 gene are a major source of variation in this compound metabolism.[6][7] Individuals with reduced-function CYP2A6 alleles exhibit slower this compound clearance, leading to higher plasma this compound levels for a given nicotine exposure.[3][14]

-

Ethnicity: Differences in the prevalence of CYP2A6 genetic variants contribute to ethnic variations in this compound pharmacokinetics. For instance, some studies have reported slower this compound metabolism in African Americans compared to Caucasians.[12][14]

-

Sex: Some studies suggest that women may metabolize nicotine and this compound faster than men.

-

Smoking Status: Chronic smoking can induce metabolic enzymes, potentially altering nicotine and this compound clearance. However, studies have shown mixed results, with some indicating slower nicotine clearance in smokers compared to non-smokers.[15][16]

| Factor | Effect on this compound Pharmacokinetics | Reference |

| CYP2A6 Genotype | Reduced-function alleles lead to slower clearance and longer half-life. | [3][17] |

| Ethnicity | Slower metabolism observed in some ethnic groups (e.g., African Americans) due to higher prevalence of slow-metabolizing CYP2A6 variants. | [12][14] |

| Sex | Women may have a higher nicotine metabolite ratio (3-HC/cotinine), suggesting faster metabolism. | |

| Smoking Status | Contradictory findings, with some studies showing slower nicotine clearance in smokers. | [15][16] |

Table 2: Factors Influencing this compound Pharmacokinetics

Urinary Excretion of this compound and its Metabolites

The kidneys play a crucial role in the elimination of this compound and its metabolites.

| Metabolite | Percentage of Total Urinary Nicotine Metabolites | Reference |

| This compound | 10-15% | [10][18] |

| trans-3'-Hydroxythis compound (free) | ~35% | [8] |

| This compound Glucuronide | ~20% of this compound elimination | [19] |

| 3-HC Glucuronide | ~10% of this compound elimination | [19] |

| Glucuronide Conjugates (total) | ~29% | [8] |

Table 3: Urinary Excretion of this compound and its Metabolites in Smokers

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in biological matrices is essential for research. Various analytical methods are employed, each with its own advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for this compound quantification due to its high sensitivity and specificity.

Sample Preparation (Urine):

-

Dilution: Dilute a urine sample with deionized water.

-

Internal Standard: Add a deuterated internal standard (e.g., this compound-d3) to correct for matrix effects and variations in instrument response.

-

Extraction (Optional but recommended for cleaner samples): Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

-

SPE: Condition a C18 SPE cartridge with methanol and water. Load the diluted urine sample. Wash the cartridge to remove impurities. Elute this compound with an organic solvent.

-

LLE: Adjust the pH of the urine sample to basic conditions. Extract with an organic solvent (e.g., dichloromethane).

-

-

Evaporation and Reconstitution: Evaporate the eluate or organic phase to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with additives like formic acid or ammonium formate to improve peak shape and ionization.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both this compound and its internal standard to ensure high selectivity.

Figure 2: General workflow for LC-MS/MS analysis of this compound in urine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for this compound analysis, offering high resolution and sensitivity.

Sample Preparation (Saliva):

-

Extraction: Perform a liquid-liquid extraction of the saliva sample, typically under basic conditions, using an organic solvent like dichloromethane.

-

Internal Standard: Add a suitable internal standard (e.g., a structural analog or deuterated this compound).

-

Derivatization (Optional): In some cases, derivatization may be performed to improve the chromatographic properties and thermal stability of this compound.

-

Concentration: Evaporate the organic extract to a smaller volume.

GC-MS Analysis:

-

Injection: Inject the concentrated extract into the GC system.

-

Separation: Use a capillary column (e.g., DB-5ms) to separate this compound from other components in the sample based on their boiling points and interactions with the stationary phase.

-

Detection: The mass spectrometer detects and quantifies this compound based on its characteristic mass spectrum and retention time.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for screening large numbers of samples, though it may have lower specificity compared to chromatographic methods.

Protocol (Competitive ELISA):

-

Coating: Microplate wells are pre-coated with anti-cotinine antibodies.

-

Sample and Conjugate Addition: Add the biological sample (e.g., plasma, urine, or saliva) and a known amount of enzyme-labeled this compound (conjugate) to the wells.

-

Competition: The this compound in the sample and the enzyme-labeled this compound compete for binding to the limited number of antibody sites.

-

Washing: Wash the wells to remove unbound components.

-

Substrate Addition: Add a substrate that reacts with the enzyme on the bound conjugate to produce a color change.

-

Measurement: Measure the absorbance of the color produced using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Conclusion

This compound's well-characterized metabolism and predictable pharmacokinetic profile have solidified its role as the gold-standard biomarker for nicotine exposure. A thorough understanding of its biotransformation, clearance, and the factors that influence these processes is crucial for the accurate interpretation of research data in tobacco control, environmental health, and clinical pharmacology. The selection of an appropriate analytical method for this compound quantification depends on the specific research question, required sensitivity, and available resources. As research into the potential neuropharmacological effects of this compound continues, a deep knowledge of its metabolic and pharmacokinetic properties will be indispensable for advancing our understanding of its role in the central nervous system and its potential therapeutic applications.

References

- 1. Elimination of this compound from body fluids: implications for noninvasive measurement of tobacco smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmacokinetics of nicotine, this compound, and 3'-hydroxythis compound in cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trans-3′-hydroxythis compound: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disposition Kinetics and Metabolism of Nicotine and this compound in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP2A6 Genotype but not Age Determines this compound Half-life in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence for urinary excretion of glucuronide conjugates of nicotine, this compound, and trans-3'-hydroxythis compound in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound disposition and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diagnostic Methods for Detection of this compound Level in Tobacco Users: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotine and the this compound Test: The cost of consumption | RGA [rgare.com]

- 12. Factors influencing this compound half-life during smoking abstinence in African American and Caucasian women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics of this compound after oral and intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nicotine and this compound elimination pharmacokinetics in smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound effects on nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

- 18. Urinary this compound Concentration and Self-Reported Smoking Status in 1075 Subjects Living in Central Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Urine nicotine metabolite concentrations in relation to plasma this compound during low-level nicotine exposure - PMC [pmc.ncbi.nlm.nih.gov]

Cotinine as a Biomarker for Nicotine Intake Assessment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of cotinine as a biomarker for assessing nicotine intake. This compound, the primary metabolite of nicotine, is a reliable indicator of exposure to tobacco and nicotine-containing products due to its longer half-life compared to nicotine. This guide details the pharmacokinetics of this compound, presents quantitative data on its levels in various biological matrices, and provides detailed experimental protocols for its quantification. Additionally, it visualizes the key metabolic pathways and experimental workflows to aid in the understanding and implementation of this compound-based nicotine intake assessment.

Introduction to this compound as a Biomarker

Nicotine, the primary psychoactive component of tobacco, is rapidly metabolized in the body, with a half-life of approximately two hours, making it a less reliable biomarker for assessing recent and cumulative nicotine exposure.[1] Its major metabolite, this compound, has a significantly longer half-life of about 16 to 20 hours, providing a more stable and accurate measure of nicotine intake over the previous two to three days.[2] this compound can be detected in various biological fluids, including blood (serum/plasma), urine, and saliva, with concentrations that correlate well with the dose of nicotine exposure.[1][2]

Pharmacokinetics and Metabolism of Nicotine to this compound

Approximately 70-80% of nicotine is converted to this compound in humans.[3] This biotransformation primarily occurs in the liver and is a two-step process.[3][4]

Step 1: 5'-Oxidation of Nicotine

The initial and rate-limiting step is the 5'-oxidation of nicotine to nicotine-Δ1'(5')-iminium ion. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2A6.[3][4][5] Other enzymes like CYP2B6 may also play a minor role.[3]

Step 2: Oxidation to this compound

The unstable nicotine-Δ1'(5')-iminium ion is then oxidized to the stable lactam, this compound. This step is catalyzed by the cytosolic enzyme aldehyde oxidase (AOX1).[3]

This compound itself is further metabolized, primarily to 3'-hydroxythis compound, a reaction also catalyzed by CYP2A6.[5][6] Other minor metabolites of this compound include 5'-hydroxythis compound, northis compound, and this compound N-oxide.[6]

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids is directly proportional to the amount of nicotine exposure. The following tables summarize typical this compound levels in different biological matrices based on smoking status and cigarette consumption.

Table 1: Typical this compound Concentrations by Smoking Status in Various Biological Matrices

| Biological Matrix | Non-Smoker | Passive Smoker | Light Smoker / Low Exposure | Heavy Smoker |

| Urine (ng/mL) | < 10[7] | 11 - 30[7] | 11 - 30[7] | > 500[7] |

| 13.6[1] | 36.63[1] | - | 1043.7[1] | |

| Saliva (ng/mL) | < 10 | 10 - 100 | 10 - 100 | > 100[1] |

| 9.53[1] | 18.31[1] | - | 327.39[1] | |

| Blood (Serum/Plasma) (ng/mL) | < 1-5 | - | 1-5 (after 1 cigarette)[8] | - |

Table 2: Salivary this compound Levels by Number of Cigarettes Smoked Per Day

| Number of Cigarettes per Day | Mean Salivary this compound (ng/mL) | Reference |

| 10.7 (average) | 113 (median) | [9] |

| ≤ 20 | Increases linearly by ~11.3 ng/mL per cigarette | [10] |

| > 20 | Stabilizes, with a smaller increase of ~6.8 ng/mL per additional cigarette | [10] |

Table 3: Plasma and Urinary this compound Levels in Relation to Daily Cigarette Consumption

| Smoking Category | Plasma this compound (ng/mL) | Urinary this compound (µg/mg creatinine) | Reference |

| Low dependence (>30 min to first cigarette), ≤20 cigarettes/day | 204 ± 202 | 2690 ± 3100 | [11] |

| High dependence (≤30 min to first cigarette), 10 cigarettes/day | 326 ± 291 | 3050 ± 2230 | [11] |

| High dependence (≤30 min to first cigarette), 20 cigarettes/day | - | 2970 ± 2320 | [11] |

Note: Values are presented as mean ± standard deviation where available.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for reliable assessment of nicotine intake. The following sections detail common methodologies for this compound analysis in different biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary this compound

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

Sample Preparation (Solid Phase Extraction - SPE)

-

Sample Pre-treatment: To 180 µL of urine, add 1000 µL of 5 mM ammonium formate (pH 2.5). For standards and quality control (QC) samples, add 10 µL of the standard spiking solution. For blank samples, add 10 µL of water. Add 10 µL of the working internal standard solution (e.g., this compound-d3) to all samples except the blank, to which 10 µL of methanol is added. Vortex all samples for 30 seconds and centrifuge for 5 minutes at 5000 rpm.

-

SPE Cartridge Conditioning: Condition a SOLA CX SPE cartridge by applying 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5) at a flow rate of approximately 1 mL/min.

-

Sample Loading: Apply 1200 µL of the pre-treated sample to the conditioned SPE cartridge at approximately 1 mL/min.

-

Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5) at approximately 1 mL/min.

-

Elution: Elute the analytes with an appropriate solvent.

-

Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Column: A C18 column (e.g., Thermo Scientific™ Syncronis™ C18, 1.7 µm, 50 x 2.1 mm) is suitable for separation.

-

Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium formate in water) and mobile phase B (e.g., methanol) is commonly used.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Salivary this compound

GC-MS is another robust method for this compound quantification.

Sample Preparation (Solid Phase Extraction)

-

Sample Alkalinization: Adjust the pH of the saliva sample to be alkaline.

-

Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl ether or use a solid-phase extraction (SPE) cartridge.

-

Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Conditions

-

GC Column: A capillary column such as a Rtx-5MS (15m x 0.25mm, 0.25 µm film thickness) is appropriate.

-

Temperature Program: An initial temperature of 50°C held for 1-2 minutes, followed by a ramp of 15°C/minute to 200°C, and then a ramp of 20°C/minute to 300°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/minute).

-

Injection Mode: Splitless injection.

-

Mass Spectrometry: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 98) and the internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum/Saliva this compound

ELISA is a high-throughput and cost-effective method for this compound screening.

General ELISA Protocol (Competitive Assay)

-

Sample/Standard Addition: Pipette standards, controls, and samples into wells of a microtiter plate pre-coated with anti-cotinine antibodies.

-

Enzyme Conjugate Addition: Add a this compound-horseradish peroxidase (HRP) enzyme conjugate to each well. This compound in the sample competes with the enzyme-conjugated this compound for binding to the antibody.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Washing: Wash the wells multiple times with a wash buffer to remove unbound components.

-

Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme converts the substrate, resulting in a color change.

-

Incubation: Incubate the plate in the dark for a specified time (e.g., 30 minutes).

-

Stop Reaction: Add a stop solution (e.g., dilute acid) to each well to stop the color development.

-

Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the this compound concentration in the sample.

-

Quantification: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the this compound concentration in the samples by interpolating from the standard curve.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound as a biomarker.

Nicotine Metabolism Pathway

Caption: Metabolic pathway of nicotine to this compound and 3'-hydroxythis compound.

Experimental Workflow for this compound Analysis

Caption: General experimental workflow for this compound biomarker analysis.

Logical Relationship of Nicotine Intake and this compound Levels

Caption: Logical flow from nicotine intake to this compound-based assessment.

Conclusion

This compound is an invaluable biomarker for the objective assessment of nicotine intake in research, clinical, and drug development settings. Its favorable pharmacokinetic profile and strong correlation with nicotine exposure make it a superior indicator compared to nicotine itself. The choice of analytical method and biological matrix should be guided by the specific research question, required sensitivity, and available resources. The detailed protocols and data presented in this guide provide a solid foundation for the accurate and reliable use of this compound in the assessment of nicotine exposure.

References

- 1. Nicotine and the this compound Test: The cost of consumption | RGA [rgare.com]

- 2. Determination of this compound, 3′-Hydroxythis compound and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Disposition Kinetics and Metabolism of Nicotine and this compound in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 8. lynkdiagnostics.com [lynkdiagnostics.com]

- 9. academic.oup.com [academic.oup.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Time to first cigarette after waking predicts this compound levels - PMC [pmc.ncbi.nlm.nih.gov]

Cotinine's Mechanism of Action in the Central Nervous System: A Technical Guide

Executive Summary: Cotinine, the primary metabolite of nicotine, has long been utilized as a biomarker for tobacco exposure. However, a growing body of evidence reveals its own distinct and complex pharmacological profile within the central nervous system (CNS). Unlike nicotine, this compound exhibits a more favorable safety profile, lacking significant cardiovascular effects and addictive properties[1]. Preclinical and clinical studies suggest that this compound is psychoactive, demonstrating potential therapeutic efficacy as a cognitive enhancer, antidepressant, and neuroprotective agent[1][2][3]. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's actions in the CNS, focusing on its interactions with nicotinic acetylcholine receptors (nAChRs) and other cellular targets, its influence on downstream signaling pathways, and its modulation of key neurotransmitter systems. This document is intended for researchers, scientists, and drug development professionals investigating novel CNS therapeutics.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

This compound's primary interaction in the CNS is with nAChRs, though its profile is markedly different from that of nicotine. It generally acts as a weak agonist with significantly lower potency and affinity compared to its parent compound[2][3][4]. The nature of this interaction varies across different nAChR subtypes.

1.1. Agonist and Partial Agonist Activity: this compound binds to, activates, and desensitizes neuronal nAChRs, but with a potency that is approximately 100-fold less than that of nicotine[3][5]. It can increase the number of α4β2 receptors on the plasma membrane, similar to nicotine, which may be due to its activity as a pharmacological chaperone during receptor assembly and trafficking[6]. However, at higher concentrations, this up-regulation effect is lost, possibly due to receptor endocytosis[6]. In monkey striatum, this compound stimulates dopamine release through both α4β2* and α3/α6β2* nAChR subtypes[5].

1.2. Positive Allosteric Modulation (PAM): A significant hypothesis suggests that some of this compound's effects are mediated through positive allosteric modulation, particularly at the α7 nAChR subtype[2][3]. As a PAM, this compound would not directly activate the receptor but would enhance the response to the endogenous neurotransmitter, acetylcholine[3]. This mechanism could explain its beneficial effects on cognition and neuronal survival without causing the strong, direct activation and subsequent desensitization associated with nicotine[7][8]. Short-term incubation with this compound has been shown to increase acetylcholine-induced currents in α7 receptors, supporting this hypothesis[2].

1.3. Receptor Desensitization: Another proposed mechanism, particularly relevant to cognitive enhancement, involves the desensitization of α7 nAChRs located on inhibitory GABAergic interneurons in the hippocampus. By desensitizing these receptors, this compound may reduce inhibitory tone, leading to an activation of excitatory glutamate receptors and promoting synaptic plasticity required for memory processes[7]. However, this theory is debated, as chronic this compound treatment has been shown to activate signaling pathways downstream of α7 nAChRs, which is inconsistent with a state of prolonged desensitization[7][9].

Quantitative Data: this compound Interaction with CNS Receptors

The following table summarizes key quantitative data from receptor binding and functional assays.

| Target/Assay | Preparation | Ligand/Method | This compound Potency/Affinity | Nicotine Comparison | Reference |

| Binding Affinity | |||||

| "this compound Receptor" (40-kDa protein) | Rat Brain | [3H]this compound | IC50: 0.19 µM | >500x higher affinity than nicotine | [2] |

| Brain Nicotinic Receptors | Rat Frontal Cortex / Hippocampus | [3H]Epibatidine Displacement | Ki: 3–4 mM | ~250x lower affinity | [4] |

| Myeloid Differentiation Protein 2 (MD2) | In vitro | Binding Assay | Affinity: ~10–20 µM | Similar affinity | [2] |

| Functional Activity | |||||

| Dopamine Release | Rat Striatal Slices | [3H]Dopamine Overflow | EC50: 30–350 µM | ~1000x less potent | [2] |

| ACh-elicited Response (α7 nAChR) | Human Receptors | Electrophysiology | IC50: 175 µM (inhibition) | ~250x less potent | [2] |

| α4β2 nAChR Up-regulation | Cell Culture | pHluorin Assay | Effective at 100 nM | Similar effect at low concentrations | [6] |

Downstream Signaling Pathways

This compound's interaction with surface receptors initiates intracellular signaling cascades that are crucial for its neuroprotective and cognitive-enhancing effects. The most well-characterized of these is the PI3K/Akt/GSK3β pathway.

2.1. The Pro-Survival PI3K/Akt/GSK3β Pathway: Activation of α7 nAChRs by this compound stimulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway[8][9]. Phosphorylated Akt, a key signaling node, promotes neuronal survival through multiple downstream actions:

-

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β): Akt phosphorylates and inactivates GSK3β. GSK3β is implicated in tau hyperphosphorylation (a hallmark of Alzheimer's disease) and apoptosis. Its inhibition by the this compound-Akt axis is a primary neuroprotective mechanism[8][9].

-

Activation of Pro-Survival Factors: Akt activation leads to the stimulation of transcription factors like CREB (cAMP response element-binding protein) and the expression of anti-apoptotic proteins such as Bcl-2[7][8].

2.2. Non-nAChR-Mediated Signaling: Recent evidence indicates this compound can operate through mechanisms independent of nAChRs. It has been shown to bind with an affinity of approximately 10–20 μM to the myeloid differentiation protein 2 (MD2), an accessory protein to Toll-like receptor 4 (TLR4)[2]. This interaction can regulate glia-mediated neuroinflammation, contributing to this compound's anti-inflammatory and neuroprotective effects[2][10].

Modulation of Neurotransmitter Systems

This compound alters the transmission of several key neurotransmitters implicated in mood, cognition, and reward.

3.1. Dopaminergic System: this compound increases dopamine transmission, primarily by facilitating synaptic dopamine release in a Ca2+-dependent manner[2]. This action is mediated by presynaptic nAChRs on dopaminergic terminals in regions like the striatum[2][5]. The effect is significantly less potent than that of nicotine, which may explain this compound's lack of reinforcing or addictive properties[2].

3.2. Serotonergic System: this compound has complex effects on the serotonin system. Studies have shown it can increase serotonin turnover, evidenced by elevated levels of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain regions like the mesencephalon and diencephalon[2]. Furthermore, low concentrations of this compound have been found to reduce serotonin uptake and increase its spontaneous release from neocortical slices[2][7]. These actions are not typically antagonized by nAChR blockers, suggesting a distinct mechanism that may contribute to its observed antidepressant and anxiolytic effects[2][7].

Key Experimental Methodologies

The characterization of this compound's CNS activity relies on a variety of specialized experimental protocols.

4.1. Radioligand Receptor Binding Assays These assays are used to determine the binding affinity of a compound (like this compound) for a specific receptor.

-

Objective: To quantify the interaction between this compound and nAChRs or other binding sites.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat frontal cortex) or cells expressing the target receptor are homogenized and centrifuged to isolate cell membrane fractions containing the receptors[4][11].

-

Incubation: The membrane preparation is incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]epibatidine for nAChRs) and varying concentrations of the unlabeled competitor drug (this compound)[4].

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand in the solution[12].

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is calculated. The Ki (inhibition constant), representing the binding affinity of this compound, can then be derived using the Cheng-Prusoff equation.

-

4.2. Electrophysiology (Patch-Clamp Technique) This technique allows for the direct measurement of ion flow through nAChR channels in response to chemical stimuli, providing functional data on agonist, antagonist, or modulatory activity.

-

Objective: To measure this compound's effect on nAChR channel currents.

-

Methodology:

-

Cell Preparation: A cell expressing the nAChR subtype of interest (e.g., a CHO or HEK cell stably transfected with α7 or α4β2 subunits) is identified under a microscope[13].

-

Patch Formation: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal (a "giga-seal"). The membrane patch can then be ruptured to allow electrical access to the whole cell (whole-cell configuration)[13].

-

Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -70 mV) by a specialized amplifier[13].

-

Compound Application: A solution containing an agonist (e.g., acetylcholine) is applied to the cell to elicit an inward ionic current through the nAChRs.

-

Modulation Test: The experiment is repeated, but the cells are pre-incubated with or co-applied with this compound to observe any changes in the agonist-evoked current. An increase in current suggests positive modulation, while a decrease suggests antagonism or channel block[13].

-

Data Analysis: The amplitude, kinetics of activation, and desensitization of the measured currents are analyzed to characterize this compound's functional effect on the receptor.

-

4.3. In Vivo Microdialysis This is a minimally invasive technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals.

-

Objective: To determine the effect of systemic this compound administration on extracellular neurotransmitter concentrations (e.g., dopamine, serotonin) in the brain.

-

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region (e.g., nucleus accumbens, striatum).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Diffusion: Neurotransmitters present in the extracellular fluid of the brain region diffuse across the probe's membrane into the aCSF, following their concentration gradient.

-

Sample Collection: The outgoing aCSF (the "dialysate"), now containing a sample of the extracellular neurochemicals, is collected at regular intervals.

-

Administration & Analysis: After a stable baseline is established, the animal is administered this compound (e.g., via intraperitoneal injection). Dialysate samples continue to be collected and are analyzed using highly sensitive techniques like HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) to quantify neurotransmitter levels.

-

Conclusion and Future Directions

The mechanism of action of this compound in the central nervous system is multifaceted, extending beyond a simple, weak nicotine-like effect. Its ability to act as a partial agonist, a putative positive allosteric modulator of α7 nAChRs, and an influencer of non-cholinergic targets like the TLR4 pathway creates a unique pharmacological profile. These actions converge to modulate critical pro-survival signaling cascades, such as the PI3K/Akt pathway, and to fine-tune dopaminergic and serotonergic neurotransmission.

This distinct profile, which separates its therapeutic potential from the adverse effects of nicotine, positions this compound as a promising candidate for the development of novel treatments for cognitive disorders, depression, and neurodegenerative diseases. Future research should focus on conclusively defining its allosteric binding sites, further elucidating its non-nAChR-mediated anti-inflammatory actions, and translating the extensive preclinical findings into well-controlled human clinical trials.

References

- 1. New Insights into the Mechanisms of Action of this compound and its Distinctive Effects from Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound Selectively Activates a Subpopulation of α3/α6β2* Nicotinic Receptors in Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nicotine Metabolite, this compound, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Insights Into Memory-Enhancing Metabolites of Nicotine in Brain: A Systematic Review [frontiersin.org]

- 9. This compound: A Potential New Therapeutic Agent against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. AChBP-targeted α-conotoxin correlates distinct binding orientations with nAChR subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Half-Life of Cotinine: A Technical Guide for Researchers

An in-depth exploration of cotinine's pharmacokinetic profile across various biological matrices, detailing its metabolic pathways and analytical methodologies.

Introduction

This compound, the primary metabolite of nicotine, serves as a crucial biomarker for assessing exposure to tobacco smoke due to its longer half-life compared to its parent compound.[1] Understanding the pharmacokinetic properties of this compound, particularly its half-life in different biological fluids, is paramount for researchers in toxicology, pharmacology, and clinical chemistry. This guide provides a comprehensive overview of the half-life of this compound in key biological matrices, details the experimental protocols for its quantification, and illustrates its metabolic pathway.

Data Presentation: Half-Life of this compound in Biological Matrices

The elimination half-life of this compound can vary based on several factors, including the individual's metabolic rate, genetic factors, and the nature of nicotine exposure (e.g., active smoking vs. passive exposure).[2][3] The following table summarizes quantitative data on the half-life of this compound from various studies.

| Biological Matrix | Half-Life (hours) | Subject Group | Reference |

| Plasma | 10.3 ± 2.3 | Smokers | [4] |

| Plasma | 13.3 ± 2.2 | Nonsmokers | [4] |

| Plasma | 15.8 ± 4 | Smokers | [4] |

| Plasma | 19.7 ± 6.5 | Smokers (washout) | [4] |

| Plasma | 18.5 | Smokers (abstention) | [4] |

| Plasma | 49.7 | Nonsmokers (passive exposure) | [4] |

| Plasma | 12.3 ± 2.6 | Nonsmokers (oral this compound) | [4] |

| Plasma | 16-19 (average) | Nonsmokers and occasional smokers | [5][6] |

| Serum | ~17 | Not specified | [7] |

| Serum | ~24 | Not specified | [8] |

| Saliva | 15.9 ± 3.1 | Nonsmokers (oral nicotine) | [4] |

| Saliva | 16-19 (average) | Nonsmokers and occasional smokers | [5][6] |

| Urine | 21.9 | Smokers (abstention) | [4] |

| Urine | 32.7 | Nonsmokers (passive exposure) | [4] |

| Urine | 16.5 ± 1.2 | Smokers | [3] |

| Urine | 27.3 ± 1.9 | Nonsmokers (passive exposure) | [3] |

| Urine | 16-19 (average) | Nonsmokers and occasional smokers | [5][6] |

Metabolic Pathway of Nicotine to this compound

Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2A6 being the key enzyme responsible for its conversion to this compound.[9][10][11] this compound is then further metabolized, also predominantly by CYP2A6, to trans-3'-hydroxythis compound (3HC).[9][11] The ratio of 3HC to this compound is often used as a biomarker for CYP2A6 activity.[11]

Experimental Protocols for this compound Determination

The quantification of this compound in biological matrices is essential for pharmacokinetic studies and exposure assessment. A variety of analytical methods have been developed for this purpose, each with its own advantages in terms of sensitivity, specificity, and throughput.[12][13]

Chromatographic Methods

Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the most frequently employed methods for the determination of this compound.[12] These techniques offer high sensitivity and specificity.

-

Gas Chromatography (GC): Often used with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS).[4][14] The general procedure involves:

-

Sample Preparation: Extraction of this compound from the biological matrix (e.g., urine, saliva, plasma) using a liquid-liquid extraction procedure.[15]

-

Internal Standard: Addition of an internal standard, such as an isotopically labeled this compound, to correct for variations in extraction efficiency and instrument response.[12]

-

Chromatographic Separation: The extract is injected into the GC, where this compound and the internal standard are separated on a capillary column.[14]

-

Detection: The separated compounds are detected by NPD or MS.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely used method due to its high sensitivity and specificity, allowing for the detection of very low levels of this compound, which is particularly important for studies on passive smoke exposure.[12][16] The workflow typically includes:

-

Sample Preparation: Often involves protein precipitation followed by centrifugation. For urine samples, dilution may be sufficient.

-

Internal Standard: An isotopically labeled internal standard is added.

-

LC Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The precursor ion for this compound is selected and fragmented, and a specific product ion is monitored for quantification (Selected Reaction Monitoring or Multiple Reaction Monitoring).[12]

-

Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are also available for this compound measurement.[17] These methods are generally faster and less expensive than chromatographic methods, making them suitable for screening large numbers of samples. However, they may have lower specificity due to potential cross-reactivity with other nicotine metabolites.[12] The general principle involves the competitive binding of this compound in the sample and a labeled this compound conjugate to a limited number of anti-cotinine antibody binding sites. The amount of bound labeled this compound is inversely proportional to the concentration of this compound in the sample.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.

References

- 1. Overview of this compound Cutoff Values for Smoking Status Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine and the this compound Test: The cost of consumption | RGA [rgare.com]

- 3. Elimination of this compound from body fluids: disposition in smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Table 3.4, [Half-life of this compound in smokers and nonsmokers from several studies]. - The Health Consequences of Involuntary Exposure to Tobacco Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Elimination of this compound from body fluids: implications for noninvasive measurement of tobacco smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajph.aphapublications.org [ajph.aphapublications.org]

- 7. ajph.aphapublications.org [ajph.aphapublications.org]

- 8. logan.testcatalog.org [logan.testcatalog.org]

- 9. alliedacademies.org [alliedacademies.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Disposition Kinetics and Metabolism of Nicotine and this compound in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of this compound, 3′-Hydroxythis compound and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diagnostic Methods for Detection of this compound Level in Tobacco Users: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid gas-liquid chromatographic method for the determination of this compound and nicotine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Determination of nicotine and this compound in human biological materials and their significance in toxicological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of the Nicotine Metabolites this compound and Trans-3′-Hydroxythis compound in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mybiosource.com [mybiosource.com]

Cotinine as a Biomarker for Environmental Tobacco Smoke Exposure: An In-depth Technical Guide

Introduction

Exposure to environmental tobacco smoke (ETS), also known as secondhand smoke, is a significant public health concern, contributing to a wide range of adverse health effects.[1][2] Accurate assessment of ETS exposure is crucial for research, clinical, and drug development purposes. Cotinine, the primary metabolite of nicotine, has emerged as the most reliable and widely used biomarker for quantifying exposure to tobacco smoke.[3][4][5][6][7] This technical guide provides a comprehensive overview of the use of this compound as a biomarker for ETS exposure, intended for researchers, scientists, and drug development professionals. The guide details the pharmacokinetics of this compound, presents quantitative data on its levels in various biological matrices, outlines detailed experimental protocols for its measurement, and visualizes key pathways and workflows.

The Scientific Rationale for Using this compound

Nicotine, the primary addictive component of tobacco, is rapidly metabolized in the body, with a half-life of approximately two hours, making it an unsuitable marker for assessing cumulative smoke exposure.[8] In contrast, its major metabolite, this compound, has a significantly longer half-life of about 16 to 20 hours, providing a more stable and accurate indication of tobacco smoke exposure over the preceding days.[2][4][9] Approximately 70-80% of nicotine absorbed by the body is converted to this compound, primarily by the liver enzyme cytochrome P450 2A6 (CYP2A6).[1][10][11][12] this compound's high sensitivity and specificity for tobacco smoke exposure, coupled with its presence in easily accessible biological fluids like saliva and urine, make it an ideal biomarker.[4][5][6][7]

Quantitative Data on this compound

The concentration of this compound in biological fluids is directly proportional to the extent of nicotine exposure.[13] The following tables summarize key quantitative data related to this compound as a biomarker for ETS.

Table 1: Half-life of this compound in Various Biological Matrices

| Biological Matrix | Population | Mean Half-life (hours) | Reference |

| Plasma | Smokers | 15.8 - 19.7 | [14] |

| Plasma | Nonsmokers (ETS exposed) | 49.7 | [14] |

| Urine | Smokers | 21.9 | [14] |

| Urine | Nonsmokers (ETS exposed) | 32.7 | [14] |

| Saliva | Nonsmokers (oral nicotine) | 15.9 | [14] |

Table 2: Typical this compound Concentrations in Different Populations and Matrices

| Population | Biological Matrix | Mean this compound Level (ng/mL) | Reference |

| Nonsmokers (no ETS exposure) | Urine | 13.6 | [13] |

| Nonsmokers (no ETS exposure) | Saliva | 9.53 | [13] |

| Passive Smokers (ETS exposed) | Urine | 36.63 | [13] |

| Passive Smokers (ETS exposed) | Saliva | 18.31 | [13] |

| Smokers | Urine | 1043.7 | [13] |

| Smokers | Saliva | 327.39 | [13] |

| Nonsmoking Children (ETS exposed) | Serum (95th percentile) | 1.1 | [15] |

| Nonsmoking Women (ETS exposed) | Serum (95th percentile) | 1.1 | [15] |

Table 3: Sensitivity and Specificity of this compound as a Biomarker

| Biological Matrix | Cut-off Value (ng/mL) | Sensitivity (%) | Specificity (%) | Reference |

| Serum | 15 | 95 | 96 | [16] |

| Urine (Immunoassay Strips - 200 ng/mL) | 126.2 | 97.6 | 95.7 | [17] |

| Urine (Immunoassay Strips - 10 ng/mL) | 5.3 | 95.3 | 95.7 | [17] |

Experimental Protocols for this compound Measurement

A variety of analytical methods are available for the quantification of this compound in biological samples, with gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assay (ELISA) being two of the most common techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary this compound

GC-MS is a highly sensitive and specific method for the determination of this compound. The following is a generalized protocol based on established methodologies.[18][19][20]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 0.5 mL of urine sample, add an internal standard (e.g., deuterated this compound).

-

Add 50 µL of 10% NH4OH solution to basify the sample.[19]

-

Add 1 mL of an organic solvent (e.g., dichloromethane or a mixture of MTBE:dichloromethane:ethyl acetate).[19][20]

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 5-10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent under a gentle stream of nitrogen at approximately 50°C.

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for GC-MS analysis.[19]

2. GC-MS Analysis

-

Gas Chromatograph Conditions:

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: For this compound, the quantifier ion is typically m/z 176, with qualifier ions such as m/z 98, 118, 119, and 147.[20] For the internal standard (deuterated this compound), monitor the appropriate ions (e.g., m/z 179).[19]

-

3. Data Analysis

-

Generate a calibration curve using standards of known this compound concentrations.

-

Quantify the this compound concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Salivary or Serum this compound

ELISA is a high-throughput and cost-effective method for this compound screening. The following is a competitive ELISA protocol.[8][21][22][23]

1. Reagent and Sample Preparation

-

Bring all reagents and samples to room temperature (18-26°C).[21][22]

-

Prepare this compound standards and controls according to the kit instructions.

-

If necessary, dilute samples to fall within the assay's detection range.

2. Assay Procedure

-

Pipette 10 µL of standards, controls, and samples into the appropriate wells of the anti-cotinine antibody-coated microplate.[21][22]

-

Add 100 µL of the this compound-HRP (Horseradish Peroxidase) enzyme conjugate to each well.[21][22]

-

Shake the plate gently for 10-30 seconds to mix.

-

Incubate for 60 minutes at room temperature, preferably in the dark.[21][22]

-

Wash the wells 6 times with 300 µL of distilled or deionized water per well.[21][22] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual liquid.

-

Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.[21]

-

Incubate for 30 minutes at room temperature in the dark.[21]

-

Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.[21]

3. Data Analysis

-

Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[21]

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve. The intensity of the color is inversely proportional to the this compound concentration.[21][23]

Visualizations

Nicotine Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of nicotine to this compound and its subsequent metabolites.

Caption: Primary metabolic pathway of nicotine.

Experimental Workflow for this compound Analysis

The diagram below outlines a typical workflow for the analysis of this compound in biological samples.

Caption: General workflow for this compound analysis.

Conclusion

This compound is an invaluable biomarker for the objective assessment of environmental tobacco smoke exposure. Its favorable pharmacokinetic profile, coupled with well-established and sensitive analytical methods, allows for reliable quantification in various biological matrices. This guide has provided a comprehensive overview of the key technical aspects of using this compound as a biomarker, including quantitative data, detailed experimental protocols, and visual representations of metabolic and analytical pathways. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for accurately assessing ETS exposure and its impact on human health.

References

- 1. mdpi.com [mdpi.com]

- 2. bmjopen.bmj.com [bmjopen.bmj.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Diagnostic Methods for Detection of this compound Level in Tobacco Users: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomarkers of environmental tobacco smoke exposure. [escholarship.org]

- 6. Biomarkers of environmental tobacco smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biomarkers of environmental tobacco smoke exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. salimetrics.com [salimetrics.com]

- 9. Nicotine and the this compound Test: The cost of consumption | RGA [rgare.com]

- 10. ClinPGx [clinpgx.org]

- 11. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Assessment of this compound in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Table 3.4, [Half-life of this compound in smokers and nonsmokers from several studies]. - The Health Consequences of Involuntary Exposure to Tobacco Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. Serum this compound as a marker of environmental tobacco smoke exposure in epidemiological studies: the experience of the MATISS project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND this compound USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Gas chromatography-mass spectrometry determination of nicotine and this compound in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 23. resources.novusbio.com [resources.novusbio.com]

Unraveling the Enigma of Cotinine: A Technical Guide to its Nicotine-Independent Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotinine, the primary metabolite of nicotine, has long been considered a mere biomarker for tobacco use. However, a growing body of evidence reveals that this compound possesses a distinct pharmacological profile with a range of physiological effects independent of its precursor. This technical guide provides an in-depth exploration of the nicotine-independent actions of this compound, focusing on its interactions with cellular signaling pathways, and its neuroprotective, cognitive-enhancing, and anti-inflammatory properties. Detailed experimental methodologies, quantitative data summaries, and visual representations of key molecular pathways are presented to offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this intriguing molecule.

Introduction

While nicotine's potent effects on the central nervous system are well-documented, its rapid metabolism and adverse cardiovascular and addictive properties limit its therapeutic applications.[1][2] this compound, with its longer half-life and more favorable safety profile, is emerging as a compound of significant interest.[3][4] Accumulating preclinical evidence suggests that this compound may offer therapeutic benefits for a variety of conditions, including Alzheimer's disease, post-traumatic stress disorder (PTSD), and depression, by modulating neuronal survival, synaptic plasticity, and inflammatory responses.[3][5][6] This guide delves into the specific physiological effects of this compound, dissecting its mechanisms of action that are separate from those of nicotine.

Receptor Binding and Molecular Interactions

Contrary to nicotine, which is a potent agonist at various nicotinic acetylcholine receptors (nAChRs), this compound exhibits a significantly lower affinity for these receptors.[3][7] This distinction is crucial for understanding its unique pharmacological profile.

Nicotinic Acetylcholine Receptors (nAChRs)

This compound's interaction with nAChRs is characterized by weak agonism and potential allosteric modulation. It has a much lower affinity for nAChRs than nicotine, often by two orders of magnitude or more.[7] While it is a weak agonist of the α7 nAChR, its primary mechanism of action at this receptor subtype may be as a positive allosteric modulator, enhancing the effects of the endogenous ligand, acetylcholine.[3][4] This modulatory role could explain its ability to stimulate pro-survival pathways without the potent, and often desensitizing, direct agonism seen with nicotine.[5]

Other Molecular Targets

Recent studies suggest that this compound's effects may extend beyond nAChRs. One notable interaction is with the myeloid differentiation protein 2 (MD2), an accessory protein of Toll-like receptor 4 (TLR4). By binding to MD2, this compound can inhibit TLR4 signaling, providing a molecular basis for its anti-inflammatory effects that is independent of the cholinergic anti-inflammatory pathway.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's potency and efficacy at different molecular targets and in functional assays.

| Receptor/Transporter | Ligand | Assay Type | Preparation | IC50 / EC50 / Ki | Reference |

| Nicotinic Acetylcholine Receptors | This compound | [3H]epibatidine displacement | Rat brain membranes | >100-fold lower affinity than nicotine | [7] |

| α7 nAChR | This compound | [125I]α-bungarotoxin displacement | Rat brain | IC50: ~1 mM | [9] |

| α7 nAChR | Nicotine | [125I]α-bungarotoxin displacement | Rat brain | IC50: ~10 µM | [9] |

| α4β2* nAChR | This compound | [125I]A-85380 binding inhibition | Monkey caudate | IC50: 64.8 - 78.7 µM | [10] |

| α3/α6β2* nAChR | This compound | 125I-α-conotoxinMII binding inhibition | Monkey caudate | IC50: 3.1 - 3.6 µM | [10] |

| Dopamine Release | This compound | [3H]dopamine overflow | Rat striatal slices | EC50: 30 µM | [1] |

| MD2 (TLR4 accessory protein) | This compound | Fluorescence Quenching | Recombinant protein | KD: 13.4 ± 1.8 µM | [8] |

Table 1: Receptor Binding Affinities and Potency of this compound.

| Physiological Effect | Animal Model/Cell Line | This compound Dosage/Concentration | Observed Effect | Reference |

| Neuroprotection | Primary cortical neurons | 1 µM | Attenuated Aβ1-42 induced cell death | [2][5] |

| Anti-inflammatory | THP-1 monocytic cells | 1-100 µM | Suppression of TLR-mediated cytokine production | [3] |

| Cognitive Enhancement | Alzheimer's disease mouse model | Chronic oral administration | Improved working and reference memory | [3] |

| Antidepressant-like | Mice (Forced Swim Test, Tail Suspension Test) | Chronic oral administration | Reduced depressive-like behaviors | [6] |

| Anxiolytic-like | Mouse model of PTSD | Not specified | Reduced anxiety and fear | [3] |

Table 2: Summary of In Vivo and In Vitro Physiological Effects of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its physiological effects through the modulation of several key intracellular signaling pathways. These pathways are central to neuronal survival, synaptic plasticity, and the inflammatory response.

Neuroprotective and Cognitive-Enhancing Pathways

This compound has been shown to activate the Akt/GSK3β signaling cascade, a critical pathway for promoting cell survival and mediating synaptic plasticity.[5][11] By stimulating this pathway, likely through positive allosteric modulation of α7 nAChRs, this compound can inhibit apoptosis and enhance the expression of synaptic proteins like synaptophysin, which is crucial for memory formation.[6][11]

Anti-inflammatory Pathway

This compound demonstrates anti-inflammatory properties through at least two distinct mechanisms. Firstly, it can potentiate the cholinergic anti-inflammatory pathway via α7 nAChRs, leading to the suppression of pro-inflammatory cytokine production.[12] Secondly, and independently of nAChRs, this compound can directly inhibit the TLR4 signaling pathway by binding to its accessory protein, MD2. This prevents the activation of downstream inflammatory cascades.[8]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the physiological effects of this compound.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for specific nAChR subtypes.

-

Protocol Outline:

-

Membrane Preparation: Rat brain tissue (e.g., cortex, hippocampus) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.

-

Radioligand Binding: Membranes are incubated with a specific radiolabeled ligand (e.g., [3H]epibatidine for general nAChRs, [125I]α-bungarotoxin for α7 nAChRs) and varying concentrations of unlabeled this compound.

-

Separation and Counting: The mixture is filtered to separate bound from unbound radioligand. The radioactivity of the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity.

-

Assessment of Neuroprotective Effects in Primary Cortical Neurons

-

Objective: To evaluate the ability of this compound to protect neurons from excitotoxicity.

-

Protocol Outline:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured.

-

This compound Pre-treatment: Cultured neurons are pre-incubated with this compound at various concentrations for a specified period.

-

Induction of Excitotoxicity: A neurotoxic agent, such as amyloid-beta (Aβ) peptide or glutamate, is added to the culture medium.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

-

Data Analysis: The percentage of viable cells in this compound-treated cultures is compared to that in untreated control cultures.

-

Evaluation of Anti-inflammatory Effects in THP-1 Cells

-

Objective: To investigate the effect of this compound on the inflammatory response mediated by Toll-like receptors.

-

Protocol Outline:

-

Cell Culture: Human monocytic THP-1 cells are cultured and maintained.

-

This compound Treatment: Cells are pre-treated with this compound for a defined period.

-

TLR Agonist Stimulation: Cells are stimulated with specific TLR agonists (e.g., LPS for TLR4, flagellin for TLR5) to induce an inflammatory response.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA.

-

Data Analysis: Cytokine levels in this compound-treated cells are compared to those in cells stimulated with TLR agonists alone.

-

Behavioral Assessment of Cognitive Enhancement in Rodents (Radial Arm Water Maze)

-

Objective: To assess the effects of this compound on spatial learning and memory.

-

Protocol Outline:

-

Apparatus: A circular pool with a central platform and multiple arms radiating outwards. One arm contains a hidden escape platform.

-

Drug Administration: Rodents are administered this compound or a vehicle control, typically through their drinking water or via injection, for a specified duration.

-

Training: Animals are placed in the maze and must learn the location of the hidden escape platform. The number of errors (entries into incorrect arms) is recorded.

-

Testing: Memory is assessed by measuring the number of errors and the time taken to locate the platform over several trials and days.

-

Data Analysis: The performance of this compound-treated animals is compared to that of the control group.

-

References

- 1. (S)-(-)-Cotinine, the major brain metabolite of nicotine, stimulates nicotinic receptors to evoke [3H]dopamine release from rat striatal slices in a calcium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 3. This compound inhibits the pro-inflammatory response initiated by multiple cell surface Toll-like receptors in monocytic THP cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 5. This compound: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotine Prevents Oxidative Stress-Induced Hippocampal Neuronal Injury Through α7-nAChR/Erk1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. forced-swim test fst: Topics by Science.gov [science.gov]

- 8. Nicotine and its metabolite this compound target MD2 and inhibit TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotine breaks down preformed Alzheimer's beta-amyloid fibrils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotection by Nicotine in Mouse Primary Cortical Cultures Involves Activation of Calcineurin and L-Type Calcium Channel Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. This compound inhibits the pro-inflammatory response initiated by multiple cell surface Toll-like receptors in monocytic THP cells [tobaccoinduceddiseases.org]

cotinine synthesis and degradation pathways in humans